

A Comparative Crystallographic Guide to 3-Nitrophthalic Acid Derivatives

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Compound of Interest

Compound Name: 3-Nitrophthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic data of **3-Nitrophthalic acid** and its derivatives. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in understanding the structural landscape of these compounds, which is crucial for applications in crystal engineering and drug development. **3-Nitrophthalic acid**'s ability to form a variety of crystalline structures, including cocrystals and metal-organic frameworks, makes it a subject of significant interest.

Performance Comparison of 3-Nitrophthalic Acid Derivatives

The following tables summarize the key crystallographic parameters for **3-Nitrophthalic acid** and a selection of its derivatives, allowing for a direct comparison of their solid-state structures.

Table 1: Crystallographic Data of **3-Nitrophthalic Acid** and its Adduct

Parameter	3-Nitrophthalic Acid	1:1 Adduct with 3-Methyl-4-nitropyridine N-oxide[1]
Formula	C ₈ H ₅ NO ₆	C ₁₄ H ₁₁ N ₃ O ₉
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /n	P-1
a (Å)	Data not available in abstract	7.6076(15)
b (Å)	Data not available in abstract	7.8180(16)
c (Å)	Data not available in abstract	14.546(3)
α (°)	90	93.90(3)
β (°)	Data not available in abstract	97.21(3)
γ (°)	90	114.43(3)
Volume (Å ³)	Data not available in abstract	774.6(3)
Z	Data not available in abstract	2
R-factor (%)	Data not available in abstract	5.38

Table 2: Crystallographic Data of Pyrazinamide-3-Nitrophthalic Acid Cocrystals

Parameter	1:1 Cocrystal	1:2 Cocrystal	2:1 Cocrystal
CCDC No.	2070928[2]	2118083[2]	2128780[2]
Formula	C ₁₃ H ₁₀ N ₄ O ₇	C ₂₁ H ₁₃ N ₅ O ₁₃	C ₁₈ H ₁₅ N ₅ O ₈
Crystal System	Monoclinic	Triclinic	Monoclinic
Space Group	P2 ₁ /c	P-1	C2/c
a (Å)	11.896(2)	7.935(3)	16.983(4)
b (Å)	8.683(2)	12.019(4)	10.911(2)
c (Å)	14.004(3)	12.585(4)	21.054(4)
α (°)	90	80.12(3)	90
β (°)	109.43(3)	85.15(3)	107.54(3)
γ (°)	90	75.01(3)	90
Volume (Å ³)	1362.1(5)	1137.4(7)	3719.3(14)
Z	4	2	8
R-factor (%)	4.89	5.48	6.27

Table 3: Crystallographic Data of a Lanthanum-**3-Nitrophthalic Acid** Complex

Parameter	[La(C ₈ H ₃ NO ₆)(C ₈ H ₄ NO ₆)(H ₂ O) ₃] ₂ ·2H ₂ O[2]
Formula	C ₃₂ H ₂₆ La ₂ N ₄ O ₂₈
Crystal System	Triclinic
Space Group	P-1
a (Å)	8.1549(16)
b (Å)	8.8856(18)
c (Å)	15.277(3)
α (°)	100.93(3)
β (°)	90.81(3)
γ (°)	104.56(3)
Volume (Å ³)	1049.8(4)
Z	1
R-factor (%)	2.59

Experimental Protocols

Protocol 1: Cocrystal Screening by Liquid-Assisted Grinding

This protocol outlines a common method for screening for cocrystals of a target active pharmaceutical ingredient (API) with various coformers.

- Preparation of Materials:
 - Accurately weigh stoichiometric amounts (e.g., 1:1, 1:2, 2:1 molar ratios) of the API (**3-Nitrophthalic acid**) and a selected coformer. The total sample mass is typically in the range of 50-100 mg.
 - Place the mixture into a mortar or a ball milling jar.

- Grinding:
 - Add a minimal amount of a suitable solvent (e.g., 10-20 μ L). The choice of solvent can influence the outcome of the cocrystallization.
 - Grind the mixture using a pestle or in a ball mill for a specified duration, typically 15-30 minutes. The mechanical energy input facilitates the interaction between the solid components.
- Sample Analysis:
 - The resulting powder is then analyzed using Powder X-ray Diffraction (PXRD) to identify new crystalline phases. The appearance of new peaks in the diffractogram that are distinct from the patterns of the starting materials indicates the potential formation of a cocrystal.
 - Further characterization can be performed using techniques such as Differential Scanning Calorimetry (DSC) and spectroscopic methods (FTIR, Raman).
- Single Crystal Growth for Structural Elucidation:
 - Once a new cocrystal phase is identified, single crystals suitable for X-ray diffraction can be grown by techniques such as slow evaporation from a solution containing both the API and the coformer.

Protocol 2: Single-Crystal X-ray Diffraction

This protocol provides a general workflow for the determination of the crystal structure of a **3-Nitrophthalic acid** derivative.

- Crystal Selection and Mounting:
 - A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, with well-defined faces) is selected under a microscope.
 - The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.

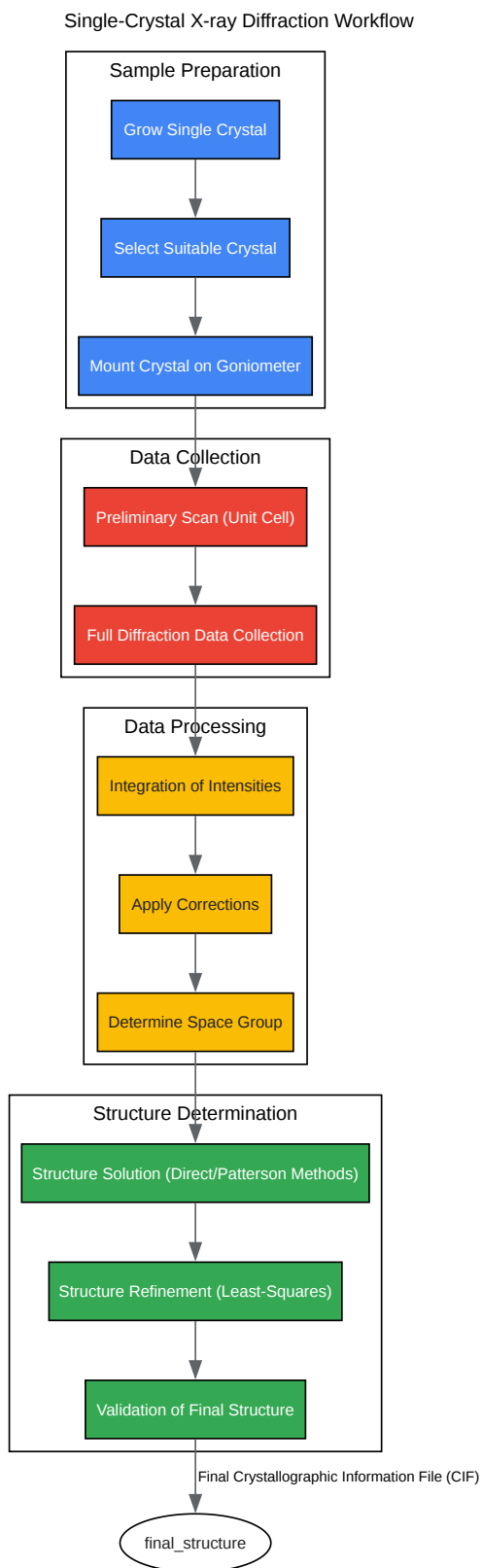
- Data Collection:
 - The mounted crystal is placed on a single-crystal X-ray diffractometer.
 - A preliminary screening is performed to determine the unit cell parameters and the crystal system.
 - A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
- Data Processing:
 - The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
 - The space group is determined based on the systematic absences in the diffraction data.
- Structure Solution and Refinement:
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting the atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
 - The final refined structure is validated using various crystallographic metrics.

Visualizations



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Caption: A workflow diagram illustrating the process of cocrystal screening and characterization.



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Caption: A step-by-step workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

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References

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